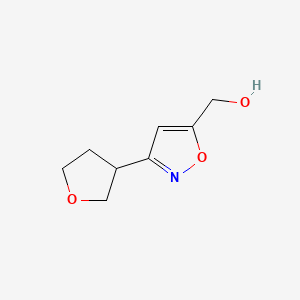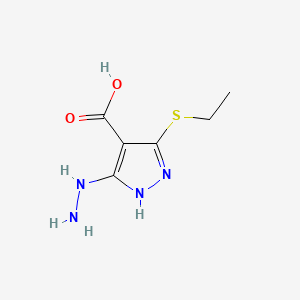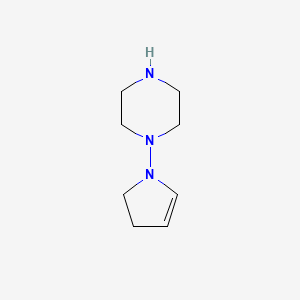![molecular formula C15H10Cl6 B571250 1,3-Dichloro-4-[dichloro-(2,4-dichloro-3-methylphenyl)methyl]-2-methylbenzene CAS No. 115571-65-8](/img/structure/B571250.png)
1,3-Dichloro-4-[dichloro-(2,4-dichloro-3-methylphenyl)methyl]-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloro-4-[dichloro-(2,4-dichloro-3-methylphenyl)methyl]-2-methylbenzene is a chemical compound with the molecular formula C15H10Cl6 It is characterized by the presence of two 2,4-dichloro-3-methylphenyl groups attached to a central methane carbon atom, along with two chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 1,3-Dichloro-4-[dichloro-(2,4-dichloro-3-methylphenyl)methyl]-2-methylbenzene would likely involve large-scale chlorination processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The exact methods may vary depending on the manufacturer and the intended application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dichloro-4-[dichloro-(2,4-dichloro-3-methylphenyl)methyl]-2-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of other functional groups present in the molecule.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can facilitate reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while reduction could produce dechlorinated derivatives. Substitution reactions can result in the formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be utilized in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Wirkmechanismus
The mechanism by which 1,3-Dichloro-4-[dichloro-(2,4-dichloro-3-methylphenyl)methyl]-2-methylbenzene exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways involved would require detailed biochemical studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dichlorobis(2,4-dichlorophenyl)methane
- Dichlorobis(2,4-dichloro-3-ethylphenyl)methane
- Dichlorobis(2,4-dichloro-3-isopropylphenyl)methane
Uniqueness
1,3-Dichloro-4-[dichloro-(2,4-dichloro-3-methylphenyl)methyl]-2-methylbenzene is unique due to the presence of the 3-methyl group, which can influence its chemical reactivity and physical properties compared to similar compounds
Eigenschaften
CAS-Nummer |
115571-65-8 |
|---|---|
Molekularformel |
C15H10Cl6 |
Molekulargewicht |
402.945 |
IUPAC-Name |
1,3-dichloro-4-[dichloro-(2,4-dichloro-3-methylphenyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C15H10Cl6/c1-7-11(16)5-3-9(13(7)18)15(20,21)10-4-6-12(17)8(2)14(10)19/h3-6H,1-2H3 |
InChI-Schlüssel |
QVKYWBXBRCKDFE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1Cl)C(C2=C(C(=C(C=C2)Cl)C)Cl)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-5H-pyrrolo[1,2-D]tetrazole](/img/structure/B571167.png)

![N-[2-(Chloroacetyl)-5-methoxy-4-methylphenyl]-N-methylformamide](/img/structure/B571170.png)
![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-2(3H)-one](/img/structure/B571171.png)
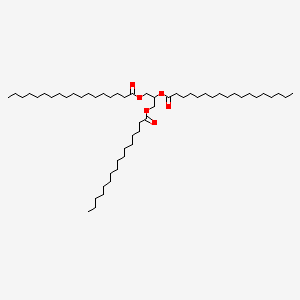
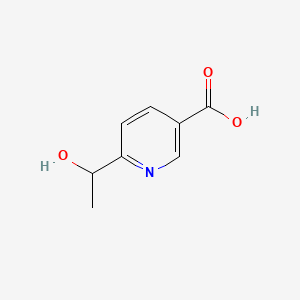
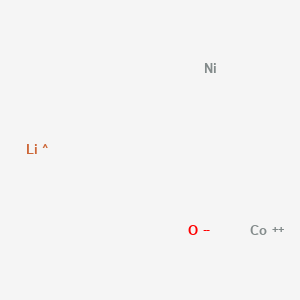
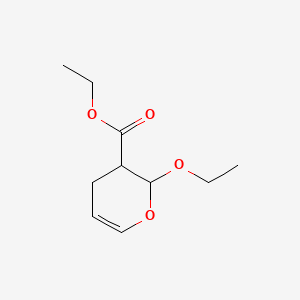
![2,6-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B571182.png)
